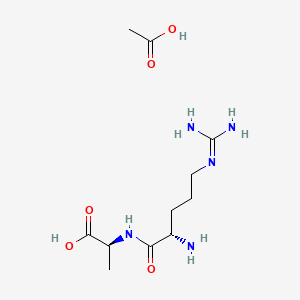
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% (hereafter referred to as 5-AP-2,4-DHP) is a synthetic compound that has been used in a variety of scientific applications. It has been used in the synthesis of a range of organic compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
5-AP-2,4-DHP has been used in a variety of scientific research applications. It has been used in the synthesis of a range of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression. In addition, it has been used in the study of the structure-activity relationship of drugs and the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-AP-2,4-DHP is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been suggested that 5-AP-2,4-DHP may also be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-2,4-DHP have been studied in a variety of organisms, including bacteria, plants, and mammals. In bacteria, the compound has been found to inhibit the growth of certain species, such as E. coli and Salmonella. In plants, it has been found to inhibit the growth of certain species, such as wheat and rice. In mammals, it has been found to inhibit the activity of enzymes, such as COX-2 and 5-LOX, and to regulate gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-AP-2,4-DHP in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it has a wide range of applications. In addition, it is relatively easy to synthesize, and it is stable in aqueous solutions. However, there are some limitations to its use. It is not very soluble in organic solvents, and it can be toxic to some organisms.
Orientations Futures
There are a number of potential future directions for the use of 5-AP-2,4-DHP in scientific research. One potential direction is the development of new drugs or drug delivery systems based on the compound. In addition, the compound could be used to study the structure-activity relationship of existing drugs, or to develop new methods for the synthesis of organic compounds. Finally, it could be used to study the biochemical and physiological effects of the compound in other organisms, such as plants and invertebrates.
Méthodes De Synthèse
5-AP-2,4-DHP can be synthesized by a number of different methods. The most common method is a two-step reaction, which involves the reaction of 3-aminophenol with 2,4-dihydroxy-pyrimidine in the presence of an acid catalyst. This reaction results in the formation of 5-AP-2,4-DHP as the main product. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a Biginelli reaction.
Propriétés
IUPAC Name |
5-(3-aminophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,11H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIBKXYGYNGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)










